molecular formula C20H18F3N3O B10901381 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(trifluoromethyl)benzamide

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B10901381
M. Wt: 373.4 g/mol
InChI Key: DVOBTDIMLSVBHH-UHFFFAOYSA-N
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Description

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with methyl and phenyl groups, and a benzamide moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of a pyrazole ring with methyl and phenyl groups, and a benzamide moiety with a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H18F3N3O

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H18F3N3O/c1-13-18(14(2)26(25-13)17-6-4-3-5-7-17)12-24-19(27)15-8-10-16(11-9-15)20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

DVOBTDIMLSVBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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